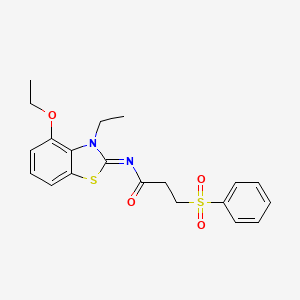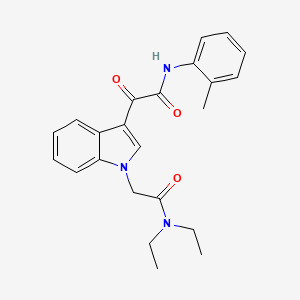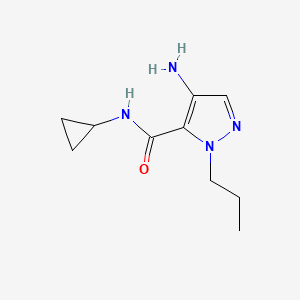![molecular formula C11H15NO2 B2820839 2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine CAS No. 2196213-10-0](/img/structure/B2820839.png)
2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of “2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine” would consist of a pyridine ring with a methyl group attached to the 2nd position and a [(oxolan-2-yl)methoxy] group attached to the 6th position. Oxolane, also known as tetrahydrofuran, is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen .Chemical Reactions Analysis
Pyridine and its derivatives are known to participate in various chemical reactions. They can act as bases, forming salts upon reaction with acids. They can also act as Lewis bases, forming complexes with metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine” would depend on its specific structure. For example, 2-methoxypyridine, a related compound, is a liquid with a boiling point of 142 °C and a density of 1.038 g/mL at 25 °C .Scientific Research Applications
Synthesis and Structural Analysis
Research on pyridine derivatives, including those structurally similar to 2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine, has focused on their synthesis and structural characterization. Studies have involved synthesizing various pyridine derivatives and analyzing their structural features through spectroscopic techniques like IR, UV-vis absorption, and fluorescence spectroscopy, as well as X-ray diffraction methods. These compounds have been evaluated for their optical properties, with the effects of substituents on their emission spectra being of particular interest. For instance, Cetina et al. (2010) synthesized and studied three pyridine derivatives, analyzing their structural features and optical properties (Cetina, Tranfić, Sviben, & Jukić, 2010).
Catalytic Applications
In the field of catalysis, pyridine derivatives have been explored for their potential in facilitating various chemical reactions. Bacchi et al. (2005) investigated the use of pyridine-containing compounds in oxidative carbonylation reactions, demonstrating their effectiveness in generating a range of heterocyclic derivatives under palladium catalysis (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005). This highlights the role of such compounds in synthetic organic chemistry, particularly in the formation of complex molecules.
Electronic and Photophysical Properties
The electronic and photophysical properties of pyridine derivatives have also been a major area of study. Investigations have focused on understanding the molecular geometry, vibrational frequencies, and chemical shifts of these compounds using quantum chemical methods. For example, Evecen and Tanak (2016) conducted a study on the molecular structure, spectroscopic, and electronic properties of a pyridine derivative, providing insights into its nonlinear optical properties and conformational properties (Evecen & Tanak, 2016).
Reactivity and Mechanistic Insights
The reactivity of pyridine derivatives under various conditions has been explored to gain mechanistic insights into their behavior in chemical reactions. Studies have examined how these compounds participate in reactions, such as electrophilic substitution and photochemical methoxylation and methylation, shedding light on their potential applications in synthetic methodologies (Sugimori & Itoh, 1986).
Mechanism of Action
properties
IUPAC Name |
2-methyl-6-(oxolan-2-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-4-2-6-11(12-9)14-8-10-5-3-7-13-10/h2,4,6,10H,3,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPLDKAOALXQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2820756.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2820759.png)



![3-ethyl 6-methyl 2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2820765.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2820766.png)

![5-methyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2820772.png)
![1-(Aminomethyl)-4-methyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2820773.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2820778.png)
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2820779.png)